molecular formula C8H6BrF B3043012 2-Bromo-4-ethenyl-1-fluorobenzene CAS No. 701914-09-2

2-Bromo-4-ethenyl-1-fluorobenzene

Cat. No. B3043012
M. Wt: 201.04 g/mol
InChI Key: LCESPRDNNUVABS-UHFFFAOYSA-N
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Description

“2-Bromo-4-ethenyl-1-fluorobenzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It also contains an ethenyl group (also known as vinyl group), which is a hydrocarbon group derived from ethene (ethylene) by removal of a hydrogen atom .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-ethenyl-1-fluorobenzene” consists of a benzene ring with a bromine atom, a fluorine atom, and an ethenyl group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-ethenyl-1-fluorobenzene” could potentially include nucleophilic substitution reactions, where the bromine atom is replaced with a nucleophile . Additionally, it could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Radiochemical Applications

2-Bromo-4-ethenyl-1-fluorobenzene plays a crucial role in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a vital synthon in 18F-arylation reactions used in metallo-organic and Pd-catalyzed coupling. This compound is pivotal for producing radiopharmaceuticals and diagnostic agents in nuclear medicine (Ermert et al., 2004).

Catalytic and Chemical Transformations

The compound is also significant in catalytic processes. For instance, it is involved in carbonylative transformation reactions with various nucleophiles, leading to the creation of heterocycles, which are important in chemical synthesis and pharmaceutical applications (Chen et al., 2014).

Photodissociation Studies

In physical chemistry, studies on the photodissociation of 1-bromo-4-fluorobenzene provide valuable insights into the effects of fluorine substitution in molecular dynamics and reaction mechanisms. Such studies are essential for understanding molecular behavior under various conditions (Gu et al., 2001).

Synthesis of Novel Compounds

Additionally, this chemical is used in the synthesis of new compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, which can be applied in diverse chemical syntheses, further expanding its utility in chemical research (Zhi-an, 2009).

Electrochemical Studies

In the field of electrochemistry, it has been studied for understanding the mechanisms in the electrochemical fluorination of aromatic compounds, which is a significant process in the development of organofluorine chemistry (Horio et al., 1996).

Safety And Hazards

“2-Bromo-4-ethenyl-1-fluorobenzene” is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also flammable and poses acute dermal toxicity and acute inhalation toxicity risks . Proper safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-bromo-4-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCESPRDNNUVABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethenyl-1-fluorobenzene

Synthesis routes and methods

Procedure details

To a suspension of Ph3PCH3Br (57 g) in THF (240 mL) at 0° C. was dropwise added n-BuLi (1.6 N, 100 mL). The resulting mixture was allowed to warm to room temperature and stirred for 1 h. After recooling to 0° C., a solution of 3-bromo-4-fluoro-benzaldehyde (20.3 g) in THF (20 mL) was added. The resulting mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was quenched with water, concentrated, and extracted with methylene chloride. The combined organic layers were dried over magnesium sulfate, concentrated under vacuum. The crude product was purified by flash chromatography eluting with 10% ethyl acetate in hexanes to give the title compound as an oil (18 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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